Journal Name:Nano Energy
Journal ISSN:2211-2855
IF:19.069
Journal Website:http://www.journals.elsevier.com/nano-energy/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:808
Publishing Cycle:
OA or Not:Not
Nano Energy ( IF 19.069 ) Pub Date: , DOI:
10.1039/C7SE90032E
A graphical abstract is available for this content
Nano Energy ( IF 19.069 ) Pub Date: 2019-10-07 , DOI:
10.1039/C9SE00722A
Porous carbon materials constitute an excellent conductive matrix for the immobilization of sulfur in the cathode of lithium–sulfur batteries. Herein, we provide a novel, easy, sustainable, general and scalable procedure for the preparation of such cathodes, which combines in the same process both the generation of a S-doped porous carbon and the incorporation of elemental sulfur within the pores. To achieve this, a biomass-based substance (i.e., tannic acid) is activated with sodium thiosulfate, yielding a carbonized solid that includes a high-surface area carbon (up to 2550 m2 g−1) and sodium polysulfides. Once this solid is immersed in an acid medium, the polysulfides generated as activation by-products are oxidized in situ to elemental sulfur that spontaneously diffuses into the pores of the carbon, which gives rise to the hybrid sulfur–carbon composite. When tested as cathodes in lithium–sulfur batteries, these hybrid materials exhibit high sulfur utilization (∼80%) even for the composites with a sulfur content as high as 82%, as well as an excellent rate performance (590 mA h g−1 S at 5C). The cycling stability of the batteries was confirmed by their low capacity fading (0.049% of capacity decay per cycle), maintaining 85% of their initial capacity after 300 charge–discharge cycles at 1C. Cathodes with a high sulfur loading (7.1 mg S per cm2) were steady cycled providing reversible areal capacities of 4.4 mA h cm−2 at 0.2C after 100 charge–discharge cycles.
Nano Energy ( IF 19.069 ) Pub Date: 2019-07-22 , DOI:
10.1039/C9SE00259F
High-capacity electrodes with an ultrathin layer configuration represent a suitable component for modern microbatteries. Herein, we report a simple approach consisting of spin-coating and subsequent heat treatment to achieve a single-layer electrode of Fe3O4@TiO2 core–shell submicron spheres. The single-layer electrode operates via conversion and insertion reactions with lithium, which are favored by a thin carbon interlayer between the active particles and the copper substrate, without any polymeric binder or nanosized conductive additive. The lithium-ion reaction kinetics and charge transfer characteristics are enhanced by the fine morphological tuning of the electrode particles as well as by the thin carbon interlayer. Indeed, lithium cells using the Fe3O4@TiO2 core–shell submicron spheres and thinnest carbon interlayer exhibit a life that extends over 400 cycles with excellent capacity retention and very high rate capability. These characteristics facilitate the application of the proposed electrode in high-performance Li-ion microbatteries.
Nano Energy ( IF 19.069 ) Pub Date: 2018-05-30 , DOI:
10.1039/C8SE00227D
Redox flow batteries with organic electrode materials are attracting much attention. Previous research efforts have been focusing on liquid-phase electrodes on both the anode and cathode sides. Since batteries based on air cathodes can provide immense advantages, coupling a liquid organic electrode with a gaseous air cathode could offer multiple benefits in terms of cost, safety, and energy density. Herein we present a liquid–gaseous battery system with an aqueous methyl viologen (MV) anode and an air cathode. However, under the traditional battery operation principle with the same electrolyte at the anode and cathode, the resulting MV–air battery will not be able to provide a reasonable voltage for practical applications. In this study, the cell voltage of the MV–air chemistry is strategically manipulated by using an acidic cathode electrolyte (catholyte) and a neutral anode electrolyte (anolyte). To operate a battery with different electrolytes at the anode and cathode, a sodium-ion (Na+-ion) conductive solid-state electrolyte (Na-SSE) membrane is employed to physically and electrically separate the two electrodes. The shuttling of sodium ions via the Na-SSE balances the ionic charge transfer between the two electrodes and sustains the redox reactions at the air cathode and the MV anode.
Nano Energy ( IF 19.069 ) Pub Date: 2021-07-29 , DOI:
10.1039/D1SE00514F
Hydrocarbon reforming routes are renowned for producing a multitude of energy-effective renewable fuels and/or chemicals. In this study, Aspen HYSYS simulation software was employed to assess the feasibility of a biogas-to-methanol conversion process via coupling CH4 recycling and CO2 sequestration with the dry reforming of biogas. The results revealed that CH4 conversion dramatically enhanced via the recycling of unreacted CH4, followed by CO2 mitigation to a more considerable extent. Simulation runs were performed while varying the reactor pressure and temperature in the ranges of 1.0 to 2.5 bar and 700 to 900 °C, respectively. It was observed that the CO2 conversion decreased continuously as the pressure increased, while there were negligible differences in terms of CH4 conversion using the recycling loop, especially at temperatures of ≥800 °C. At 900 °C and 1 bar, the stoichiometric product (H2/CO) ratio, with CH4 conversion of 83.7% and CO2 conversion of 99.9%, was achieved. An increase in temperature did not significantly affect the WGSR, and 96.6% reactor conversion, with a H2/CO ratio of 1.98, was obtained at a temperature of 150 °C and a pressure of 1.0 bar. The reported study inferred that methanol can be produced at a rate of 24.7 kg h−1 using a biogas molar flow of 1.0 kg mol h−1 under the optimal conditions of 200 °C (temperature) and 100 bar (pressure), with a net thermal efficiency of 67.3%. Overall, it is concluded that biogas dry reforming could allow a sustainable methanol synthesis process with CO2 mitigation at a potentially lower cost, especially in rural areas.
Nano Energy ( IF 19.069 ) Pub Date: 2021-12-21 , DOI:
10.1039/D1SE01708J
The synergistic achievement of geometrical optimization and electronic structure adjustment of electrocatalysts is significant to accelerate the efficiency of overall water splitting. Herein, we report a three-dimensional coral-like Zn,O-codoped Ni3S2 nanostructure grown on nickel foam (denoted as ZO-Ni3S2/NF) by a facile solvothermal method. We show that the introduction of Zn2+ can not only trigger the generation of a three-dimensional coral-like nanoarchitecture of Ni3S2/NF with a larger catalytically active area, but also increases the number of active Ni3+ sites in ZO-Ni3S2/NF, which enhances the adsorption capacity of intermediates in the oxygen evolution reaction (OER) process. Moreover, the O-doping endows Ni3S2 with improved intrinsic electronic conductivity and thus facilitates fast charge transfer during the hydrogen evolution reaction (HER). As expected, ZO-Ni3S2/NF exhibits excellent electrocatalytic performance, requiring only 235 mV and 450 mV to deliver 500 mA cm−2 for the HER and OER, respectively. The findings in our work provide new insights for the development of highly active and stable noble-metal-free electrocatalysts at high current density for industrial hydrogen fuel production.
Nano Energy ( IF 19.069 ) Pub Date: 2021-10-25 , DOI:
10.1039/D1SE01558C
Introducing a third component into bulk heterojunction organic solar cells (OSCs) has become an effective strategy to improve device efficiency. However, it is difficult to obtain ternary fullerene OSCs that simultaneously exhibit high device efficiency and stability. In this work, a small-molecule donor (TiC8) with a thieno[3,2-c]isochromene unit was primarily reported as a third component to construct cascade ternary fullerene OSCs based on a typical low-cost PTB7-Th:PC71BM host matrix. The effect of TiC8 on the active-layer morphology, device efficiency and stability was deeply studied. It is found that introducing the third component TiC8 is effective in accurately regulating the active-layer morphology and improving the device performance of the ternary OSCs based on the PTB7-Th:PC71BM host matrix. Furthermore, an increased power conversion efficiency (PCE) of 11.12% was obtained in this type of ternary fullerene OSC, which is significantly higher than those values in the corresponding binary fullerene OSCs with PTB7-Th:PC71BM (9.16%) or TiC8:PC71BM (4.53%) systems. More importantly, the device stability of the ternary fullerene OSCs was dramatically improved at the same time. The PCE value was maintained at the 80% level after 4752 h (156 days) at room temperature and 80.2% level after 432 h at 100 °C relative to the initial PCE for the ternary fullerene OSCs in a N2-filled glovebox. Our work indicates that small-molecule donor TiC8 with a thieno[3,2-c]isochromene unit is a promising third component to enhance the device performance with high PCE and outstanding device stability for ternary fullerene OSCs.
Nano Energy ( IF 19.069 ) Pub Date: 2020-07-20 , DOI:
10.1039/D0SE00628A
Direct photo-to-chemical energy conversion realized through photocatalysis could provide the ultimate solution to the intermittency problem of solar energy. Among different designs of photocatalytic solar energy storage systems, the two-electrode system offers the simplest configuration for enabling highly integrated solar energy conversion and storage in one electrode and on-demand electrocatalytic discharge in the other. In this study, a novel type of visible light chargeable two-electrode Na-ion energy storage system has been developed, to the best of our knowledge, for the first time. It consists of a WO3–(TiO2)–CdS photo absorbing, energy storing bi-functional electrode, a Pt foil counter electrode, and a sacrificial hole scavenging electrolyte. This device delivered a discharge capacity of 12.3 μA h cm−2 (or 18.1 mA h g−1) after 10 min light charging without exhibiting signs of photo/chemical corrosion on the chalcogenide sensitizer. Further by controlling the working voltage window, structure distortion due to overcharging was avoided, thereby leading to an improvement of cyclability (discharge capacity retention after 5 working cycles) from 36% to 64%, and this was eventually elevated to ∼90% upon optimizing the discharging rate. A stable overall solar-to-electrical energy efficiency of ∼0.3% has been achieved for the system. Moreover, a modified photo-rechargeable two-electrode system was developed by replacing the sacrificial hole scavenger and Pt with polysulfide aqueous electrolyte and Cu2S electrocatalytic electrode, respectively. In this way the issue of non-regenerable hole scavenger consumption and instability of Pt in sulfide electrolyte was resolved, establishing a new design, highly promising towards the development of an all-sustainable photo-rechargeable system.
Nano Energy ( IF 19.069 ) Pub Date: 2017-05-08 , DOI:
10.1039/C7SE00114B
The nature of the gas phase product released during the thermal decomposition of CH3NH3PbI3 (methylammonium lead iodide) to PbI2 (lead diiodide) under vacuum is discussed on the basis of thermodynamic predictions, recently published experimental results, and new experiments presented here. From the limited data currently available, the nature of the main decomposition path is not clear because, both, the process releasing HI(g) + CH3NH2(g) (1) and that leading to NH3(g) + CH3I(g) (2) were observed under different conditions. Our thermodynamic analysis showed that process (2) is largely favoured for all the CH3NH3PbX3 (X = Cl, Br, I) compounds. However, Knudsen effusion mass spectrometry experiments (temperature range 140–240 °C) showed that HI(g) and CH3NH2(g) were the predominant species in the vapor, with process (2) occurring to a much smaller extent than suggested by the thermodynamic driving force, thus being of minor importance under effusion conditions. We also found that this process was comparatively enhanced by high temperatures and low effusion rates (high impedance orifice). Our experimental evidence suggested that the thermodynamically favoured process (2) was affected by a significant kinetic hindrance. Overall, the prevailing decomposition path is likely to markedly depend on the actual operative conditions.
Nano Energy ( IF 19.069 ) Pub Date: 2021-05-04 , DOI:
10.1039/D1SE00558H
Layered double hydroxides (LDHs) as highly efficient high oxygen evolution reaction (OER) catalysts have attracted significant attention owing to their high surface-to-bulk ratios, controllably layered structure, and tunable metal compositions. The unique lamellar architectures of FeNi-layered double hydroxide nanoparticles (FeNi-LDHs NPs) with OER activity and a prominent catalytic lifetime were first self-assembled on FeNi foam by a chemical corrosion engineering method. The obtained FeNi-LDHs@FeNi foam (FNF)-2 catalysts composed of FeNi hydroxides without any trace of NiOx species can function as active sites for an efficient OER. Moreover, considering the unique lamellar feature and partial crystallinity of FeNi hydroxides, FeNi-LDHs@FNF-2 can achieve a good balance between available active sites and electronic conductivity, thus endowing it with excellent oxygen evolution activity. This study affords an effective strategy to achieve optimized OER performance with a promising future for larger-scale non-precious materials in industry.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.70 | 68 | Science Citation Index Expanded | Not |
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